molecular formula C10H16O4 B2496665 2-Methyl-4-(2-methylpropyl)-5-oxooxolane-2-carboxylic acid CAS No. 40344-07-8

2-Methyl-4-(2-methylpropyl)-5-oxooxolane-2-carboxylic acid

Cat. No.: B2496665
CAS No.: 40344-07-8
M. Wt: 200.234
InChI Key: JXXZNVBUQDPAPM-UHFFFAOYSA-N
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Description

2-Methyl-4-(2-methylpropyl)-5-oxooxolane-2-carboxylic acid is an organic compound with a complex structure that includes a five-membered oxolane ring, a carboxylic acid group, and a methylpropyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(2-methylpropyl)-5-oxooxolane-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions typically include the use of a strong acid or base to facilitate the cyclization process. For example, the precursor molecule can be treated with hydrochloric acid or sodium hydroxide under reflux conditions to promote the formation of the oxolane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts to enhance the reaction rate and selectivity is common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(2-methylpropyl)-5-oxooxolane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

    Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alcohols or amines in the presence of catalysts such as sulfuric acid (H2SO4) or dicyclohexylcarbodiimide (DCC) are used for esterification or amidation reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of esters or amides.

Scientific Research Applications

2-Methyl-4-(2-methylpropyl)-5-oxooxolane-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(2-methylpropyl)-5-oxooxolane-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-chlorophenoxyacetic acid: A widely used herbicide with a similar structural motif.

    2-Methylpropan-1-ol: An alcohol with a similar methylpropyl group but lacking the oxolane ring and carboxylic acid group.

Uniqueness

2-Methyl-4-(2-methylpropyl)-5-oxooxolane-2-carboxylic acid is unique due to its combination of an oxolane ring, a carboxylic acid group, and a methylpropyl substituent. This unique structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds.

Biological Activity

2-Methyl-4-(2-methylpropyl)-5-oxooxolane-2-carboxylic acid, with the CAS number 40344-07-8, is a compound of interest due to its potential biological activities. This article explores its molecular characteristics, biological functions, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C10H16O4
  • Molecular Weight : 200.23 g/mol
  • Structure : The compound features a five-membered oxolane ring with a carboxylic acid functional group, which may be significant for its biological activity.

Biological Activity Overview

The biological activity of this compound has been linked to its interactions with various biochemical pathways, particularly those involving fatty acid metabolism and mitochondrial function.

Key Findings from Research

  • Fatty Acid Synthase Inhibition : Similar compounds have shown potential as inhibitors of fatty-acid synthase (FASN), which is crucial in lipid metabolism and cancer progression. For instance, related compounds like C75 have demonstrated the ability to inhibit FASN, leading to reduced cell viability in cancer models and increased oxidative stress in cellular systems .
  • Mitochondrial Dysfunction : Studies indicate that compounds inhibiting FASN can induce mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential (MMP) and increased reactive oxygen species (ROS) production. This suggests that this compound may similarly affect mitochondrial health, potentially leading to apoptosis in cancer cells .
  • Case Studies :
    • Cancer Models : In vitro studies on human cancer cell lines have shown that compounds structurally related to this compound can induce apoptosis and inhibit tumor growth. For example, C75 has been observed to reduce cell viability in breast and prostate cancer cells through mechanisms involving FASN inhibition .
    • Oxidative Stress Response : The activation of antioxidant pathways in response to mitochondrial stress has been documented. Compounds that affect mitochondrial function can trigger the Nrf2 pathway, leading to the expression of phase II detoxifying enzymes .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
C75FASN InhibitionInduces apoptosis via mitochondrial dysfunction
2-Methyl-4-(2-methylpropyl)-5-oxooxolane...Potential Anticancer ActivitySimilar inhibition pathways as C75

Properties

IUPAC Name

2-methyl-4-(2-methylpropyl)-5-oxooxolane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-6(2)4-7-5-10(3,9(12)13)14-8(7)11/h6-7H,4-5H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXZNVBUQDPAPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CC(OC1=O)(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40344-07-8
Record name 2-methyl-4-(2-methylpropyl)-5-oxooxolane-2-carboxylic acid
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